![molecular formula C6H9ClN2S B1372742 2-(2-Thienyl)ethanimidamide hydrochloride CAS No. 6449-64-5](/img/structure/B1372742.png)
2-(2-Thienyl)ethanimidamide hydrochloride
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Overview
Description
2-(2-Thienyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C6H9ClN2S. It is known for its potential therapeutic and environmental applications. This compound has gained significant attention in scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)ethanimidamide hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with ammonium acetate and sodium cyanoborohydride. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Chemistry
2-(2-Thienyl)ethanimidamide hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique thienyl ring structure allows for various chemical modifications, making it valuable in organic synthesis.
Biological Applications
The compound has been investigated for its antimicrobial and anti-inflammatory properties. Research indicates that it may inhibit key enzymes involved in bacterial cell wall synthesis, thus exhibiting antimicrobial activity.
Medicinal Chemistry
Emerging studies suggest that this compound possesses anticancer properties . Preliminary research shows its potential to induce apoptosis in cancer cell lines through modulation of specific signaling pathways. For instance, a study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells as measured by flow cytometry, indicating its potential as a lead structure for anticancer drug development.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Penicillin | 64 |
Escherichia coli | 16 | Ciprofloxacin | 32 |
Anticancer Potential
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
HeLa | 10 | 70 |
MCF-7 | 15 | 60 |
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its ability to undergo oxidation and reduction reactions makes it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Thienyl)ethanamine hydrochloride
- 2-(2-Thienyl)ethanamide
- 2-(2-Thienyl)ethanol
Uniqueness
2-(2-Thienyl)ethanimidamide hydrochloride stands out due to its unique combination of a thienyl ring and an amidine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(2-Thienyl)ethanimidamide hydrochloride (CAS Number: 6449-64-5) is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features contribute to its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
This compound is characterized by the following chemical formula:
- Molecular Formula : C₆H₉ClN₂S
- Molecular Weight : 178.67 g/mol
The mechanism of action of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity is hypothesized to result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.
Table 1: Antimicrobial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 2: COX Inhibition Data
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Case Study: Apoptosis Induction
In a study involving human cancer cell lines, treatment with the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry. The results indicated that the compound could potentially serve as a lead structure for anticancer drug development.
Properties
IUPAC Name |
2-thiophen-2-ylethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBDBXGRIKBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.